Increased Lipophilicity (cLogP) Relative to 2-Ethylbenzoxazole via 4-Ethoxy Substitution
The 4-ethoxy group on 4-ethoxy-2-ethylbenzo[d]oxazole is predicted to increase lipophilicity compared to the unsubstituted 2-ethylbenzoxazole, a property directly linked to biological activity in benzoxazole SAR. QSAR modeling has established that lipophilicity is a significant descriptor for antifungal potency against Candida albicans in this compound class [1]. Computational predictions indicate a cLogP of approximately 2.8–3.2 for the target compound, compared to approximately cLogP 1.8–2.2 for 2-ethylbenzoxazole (CAS 6797-13-3), representing an estimated ΔcLogP of +0.8 to +1.2 log units . This difference can translate into altered membrane permeability and pharmacokinetic behavior.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.8–3.2 (computational estimate) |
| Comparator Or Baseline | 2-Ethylbenzoxazole (CAS 6797-13-3) – cLogP ~1.8–2.2 (computational estimate) |
| Quantified Difference | Estimated ΔcLogP of +0.8 to +1.2 log units |
| Conditions | Computational prediction; comparator is the unsubstituted 2-ethylbenzoxazole lacking the 4-ethoxy group |
Why This Matters
Lipophilicity directly modulates membrane permeability, metabolic clearance, and target engagement – selecting the correct substitution pattern is essential for maintaining consistent SAR within a lead optimization series.
- [1] Podunavac-Kuzmanović, S. O., & Velimirović, S. D. (2010). Correlation between the lipophilicity and antifungal activity of some benzoxazole derivatives. Acta Periodica Technologica, 41, 177-185. View Source
